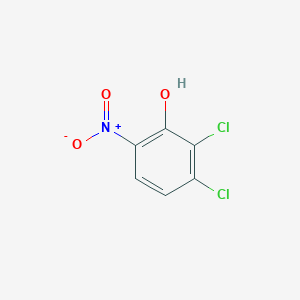
4-benzoyl-N-butan-2-yl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-benzoyl-N-butan-2-yl-1H-pyrrole-2-carboxamide” is an organic compound with the molecular formula C16H18N2O2 . It is a solid substance . The IUPAC name for this compound is N-(sec-butyl)-4-benzoyl-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H18N2O2/c1-3-10(2)19-16(21)14-8-12(9-18-14)15(20)11-6-4-5-7-13(11)17/h4-10,18H,3H2,1-2H3,(H,19,21) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 266.32 g/mol . It is a solid substance .
Scientific Research Applications
Synthesis and Properties of Novel Polymers
Researchers have been exploring the synthesis and properties of new polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from compounds similar to "4-benzoyl-N-butan-2-yl-1H-pyrrole-2-carboxamide." These polyamides exhibit useful levels of thermal stability, associated with relatively high glass transition temperatures and are noncrystalline, readily soluble in polar solvents, and capable of forming transparent, flexible, and tough films by solution casting (Hsiao et al., 2000).
Electropolymerization and Conducting Polymers
The electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole and related compounds results in polymer films stable to repetitive cycling up to +1.2 V vs Ag/AgCl. This process showcases the potential of these materials in the development of stable, conducting polymers with applications in electronics and sensing technologies (Lengkeek et al., 2010).
Optical Properties and Materials Chemistry
A new class of 2,5-di(2-thienyl)pyrrole compounds has been synthesized, revealing novel optical properties of its conducting polymer. These materials exhibit stability, low band gaps, and good long-term stability, indicating potential applications in optoelectronic devices (Soyleyici et al., 2013).
Advanced Material Synthesis Techniques
The synthesis and characterization of polymers derived from 2,2-bis(4-aminophenoxy) benzonitrile, a compound related to the core structure of "this compound," have been explored. These polymers demonstrate high thermal stability and solubility in aprotic polar solvents, indicating their utility in high-performance materials applications (Saxena et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-benzoyl-N-butan-2-yl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-11(2)18-16(20)14-9-13(10-17-14)15(19)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNSRHLFRBESSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)
![3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2709022.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)
![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2709025.png)

![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)

![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)


![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)
